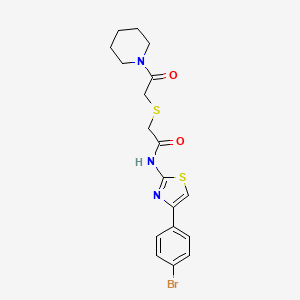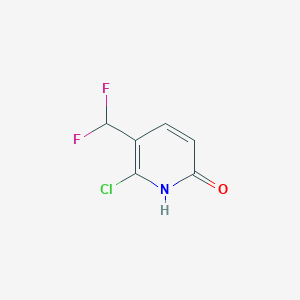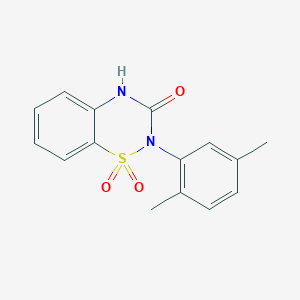
2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a phenyl group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of o-phenylenediamine with sulfur dioxide and a suitable oxidizing agent to form the benzothiadiazine ring.
Substitution Reaction: The benzothiadiazine ring is then subjected to a substitution reaction with 2,5-dimethylphenyl halide under basic conditions to introduce the 2,5-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-sulfur bond, potentially leading to the cleavage of the benzothiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases like sodium hydride are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved benzothiadiazine derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They have shown potential in the development of anti-inflammatory and anticancer agents due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide: Lacks the dimethyl substitution on the phenyl ring.
2-(4-Methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide: Contains a single methyl group on the phenyl ring.
2-(2,4-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
The uniqueness of 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other benzothiadiazine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-11(2)13(9-10)17-15(18)16-12-5-3-4-6-14(12)21(17,19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEFNCUFFGTNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)
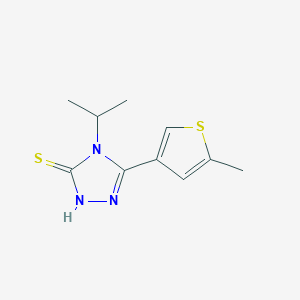
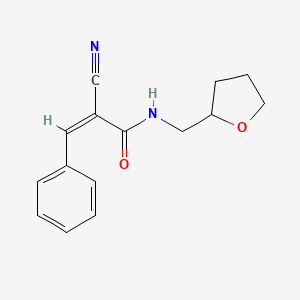
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2638017.png)
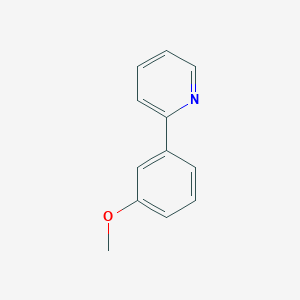

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)
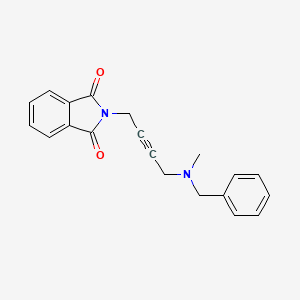
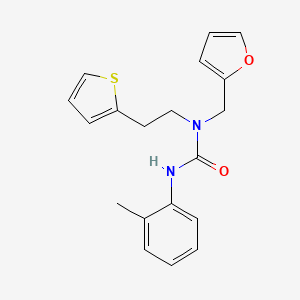


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B2638033.png)
